Cas no 1804410-76-1 (Methyl 2-cyano-4-iodo-6-nitrobenzoate)

Methyl 2-cyano-4-iodo-6-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-cyano-4-iodo-6-nitrobenzoate
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- インチ: 1S/C9H5IN2O4/c1-16-9(13)8-5(4-11)2-6(10)3-7(8)12(14)15/h2-3H,1H3
- InChIKey: AHXNEHJZMVBMIP-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C#N)C(C(=O)OC)=C(C=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 345
- トポロジー分子極性表面積: 95.9
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 2-cyano-4-iodo-6-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015012657-500mg |
Methyl 2-cyano-4-iodo-6-nitrobenzoate |
1804410-76-1 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015012657-1g |
Methyl 2-cyano-4-iodo-6-nitrobenzoate |
1804410-76-1 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Alichem | A015012657-250mg |
Methyl 2-cyano-4-iodo-6-nitrobenzoate |
1804410-76-1 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Methyl 2-cyano-4-iodo-6-nitrobenzoate 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
Methyl 2-cyano-4-iodo-6-nitrobenzoateに関する追加情報
Methyl 2-cyano-4-iodo-6-nitrobenzoate (CAS No. 1804410-76-1): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 2-cyano-4-iodo-6-nitrobenzoate (CAS No. 1804410-76-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, incorporating both cyano and nitro functional groups along with an iodine substituent, makes it a valuable building block for further chemical modifications and derivatization.
The Methyl 2-cyano-4-iodo-6-nitrobenzoate molecule exhibits a distinct electronic configuration due to the presence of electron-withdrawing groups such as the cyano and nitro moieties. This electronic property enhances its reactivity in various synthetic transformations, making it particularly useful in cross-coupling reactions, nucleophilic substitutions, and other heterocyclic chemistry applications. The iodine atom at the para position relative to the nitro group further facilitates its participation in palladium-catalyzed coupling reactions, which are widely employed in the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The Methyl 2-cyano-4-iodo-6-nitrobenzoate intermediate has emerged as a key component in the synthesis of several lead compounds that are being evaluated for their potential pharmacological activity. For instance, studies have demonstrated its utility in the preparation of substituted benzoates that exhibit inhibitory effects on various enzymes and receptors implicated in metabolic disorders and inflammatory conditions.
One of the most compelling aspects of Methyl 2-cyano-4-iodo-6-nitrobenzoate is its role in the development of novel anticancer agents. Researchers have leveraged its structural framework to design molecules that target specific pathways involved in tumor growth and progression. The cyano group, for example, can be readily transformed into other functional moieties such as carboxamides or amides, which are known to enhance binding affinity to biological targets. Additionally, the nitro group can be reduced to an amine, providing another avenue for structural diversification.
The iodine substituent on Methyl 2-cyano-4-iodo-6-nitrobenzoate is particularly noteworthy for its ability to participate in transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have been extensively utilized to introduce aryl or vinyl groups at the iodinated position. These modifications have led to the discovery of several novel compounds with enhanced biological activity, including those with antiviral and antibacterial properties.
The synthesis of Methyl 2-cyano-4-iodo-6-nitrobenzoate itself is a testament to the advancements in synthetic organic chemistry. Modern synthetic protocols have been optimized to achieve high yields and purity levels while minimizing side reactions. The use of advanced catalytic systems and green chemistry principles has further enhanced the sustainability of its production process. These advancements not only improve the efficiency of drug discovery but also contribute to environmental conservation by reducing waste generation.
In conclusion, Methyl 2-cyano-4-iodo-6-nitrobenzoate (CAS No. 1804410-76-1) represents a cornerstone compound in modern chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop innovative therapeutic solutions. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine and agriculture.
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